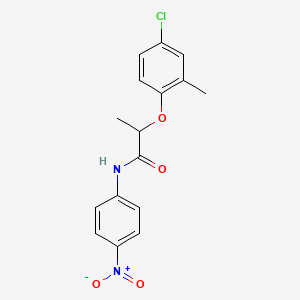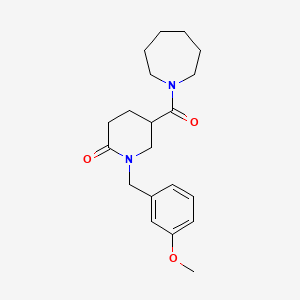
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
作用机制
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine is a competitive inhibitor of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, which is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. The compound binds to the ATP-binding site of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine and prevents the phosphorylation of its substrates, leading to the activation of downstream signaling pathways such as the Wnt signaling pathway.
Biochemical and physiological effects:
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have various biochemical and physiological effects, including the activation of the Wnt signaling pathway, the promotion of cell proliferation and differentiation, and the inhibition of apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its potency and selectivity as a 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitor. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of using the compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, including the development of more potent and selective 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitors, the investigation of its role in other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer. The compound may also be used as a tool for the study of the Wnt signaling pathway and its regulation by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine.
合成方法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
科学研究应用
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been used in various scientific research studies, including the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibition and its role in various diseases such as Alzheimer's disease, diabetes, and cancer. It has also been used in the study of the Wnt signaling pathway, which is regulated by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine. The compound has been shown to inhibit 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine activity in vitro and in vivo, leading to the activation of the Wnt signaling pathway and the promotion of cell proliferation and differentiation.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-8-7-17(21)15-18(19)20(24)23-13-11-22(12-14-23)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYQYGPNXDDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)

![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)


![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
